molecular formula C13H25Br B14252924 (7-Bromoheptyl)cyclohexane CAS No. 479546-92-4

(7-Bromoheptyl)cyclohexane

Cat. No.: B14252924
CAS No.: 479546-92-4
M. Wt: 261.24 g/mol
InChI Key: BMMJMMJVAXTWDM-UHFFFAOYSA-N
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Description

(7-Bromoheptyl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a 7-bromoheptyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoheptyl)cyclohexane typically involves the bromination of heptylcyclohexane. One common method is to start with heptylcyclohexane and subject it to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent such as carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(7-Bromoheptyl)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Bromoheptyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Bromoheptyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various reactions, making the compound a versatile intermediate. In biological systems, it may interact with enzymes and proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromoheptyl)carbamic acid tert-butyl ester
  • Cyclohexyl bromide
  • Heptylcyclohexane

Uniqueness

(7-Bromoheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it useful in various synthetic applications .

Properties

CAS No.

479546-92-4

Molecular Formula

C13H25Br

Molecular Weight

261.24 g/mol

IUPAC Name

7-bromoheptylcyclohexane

InChI

InChI=1S/C13H25Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h13H,1-12H2

InChI Key

BMMJMMJVAXTWDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCCCCCBr

Origin of Product

United States

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